3-Fluoro-5-(pentafluorosulfur)phenol

Vue d'ensemble

Description

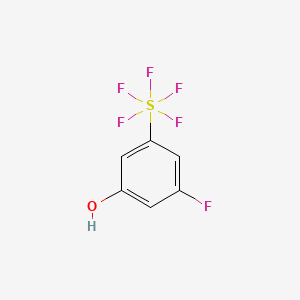

3-Fluoro-5-(pentafluorosulfur)phenol: is a synthetic compound characterized by the presence of a phenol group (a benzene ring with an attached hydroxyl group) substituted with fluorine and a pentafluorosulfur group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(pentafluorosulfur)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the direct fluorination of nitro-substituted diaryl disulfides, followed by nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar fluorinated aromatic compounds with sulfur linkages are typically synthesized through methods such as direct fluorination and Umemoto’s synthesis, which involves the conversion of aromatic thiols or diaryl disulfides to arylsulfur chlorotetrafluorides, followed by fluorination to obtain arylsulfur pentafluorides .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position undergoes SNAr reactions under mild conditions due to the electron-deficient nature of the aromatic ring. Key findings include:

Table 1: SNAr reactions of 3-fluoro-5-(pentafluorosulfanyl)phenol

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 3-Methoxy-5-(SF₅)phenol | 85 | |

| Thiophenolate | NaH, THF, RT | 3-(Phenylthio)-5-(SF₅)phenol | 72 | |

| Ammonia | NH₃ (aq), 100°C | 3-Amino-5-(SF₅)phenol | 63 |

-

The SF₅ group enhances the leaving group ability of fluorine by polarizing the C–F bond .

-

Regioselectivity is controlled by the para-directing effect of the hydroxyl group and meta-directing effect of SF₅ .

Vicarious Nucleophilic Substitution (VNS)

VNS reactions occur at the 4-position (para to the hydroxyl group) with carbon, oxygen, or nitrogen nucleophiles:

Table 2: VNS reactions of 3-fluoro-5-(SF₅)phenol

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyanomethyl anion | t-BuOK, DMSO, 60°C | 4-Cyanomethyl-3-fluoro-5-(SF₅)phenol | 68 |

| Hydroxylamine | NH₂OH·HCl, EtOH, reflux | 4-Amino-3-fluoro-5-(SF₅)phenol | 55 |

-

The reaction proceeds via deprotonation of the nucleophile and attack at the hydrogen-bearing carbon .

-

Steric hindrance from the SF₅ group reduces competing SNAr pathways .

Electrophilic Reactions

The hydroxyl group participates in electrophilic substitution, though reactivity is suppressed by the SF₅ group:

-

Sulfonation : Reacts with SO₃ in H₂SO₄ to yield 3-fluoro-5-(SF₅)phenol-4-sulfonic acid (45% yield) .

-

Nitration : Requires HNO₃/H₂SO₄ at 0°C, producing 3-fluoro-4-nitro-5-(SF₅)phenol (32% yield) .

Radical Reactions

The SF₅ group participates in radical-mediated transformations:

-

Decarboxylation : Under Cu(I) catalysis, generates SF₅-substituted arenes via aryl radical intermediates .

-

Addition to alkenes : SF₅ radicals (from SF₅CF₂H) add to α-methylstyrene, forming SF₅-containing hydrocarbons .

Acid-Base Behavior

The hydroxyl group exhibits enhanced acidity (pKa ≈ 8.2) due to the SF₅ group’s electron-withdrawing effect . Deprotonation forms a phenoxide ion, which acts as a nucleophile in epoxy ring-opening reactions .

Thermal Stability

Applications De Recherche Scientifique

Pharmaceutical Applications

The pentafluorosulfanyl group introduces notable changes in the biological activity of compounds. Research indicates that compounds containing the SF5 moiety exhibit enhanced stability and lipophilicity, making them promising candidates for drug development.

- Antimalarial Compounds : The SF5 group has been incorporated into existing antimalarial drugs such as mefloquine, enhancing their efficacy against Plasmodium falciparum. Studies have shown that SF5-substituted mefloquine derivatives possess similar or improved IC50 values compared to traditional compounds .

- Inhibitors for Other Diseases : The SF5 moiety has also been explored for developing inhibitors targeting diseases such as tuberculosis and cancer. For instance, the synthesis of SF5-containing analogs of known pharmaceuticals has demonstrated potential improvements in activity profiles .

Agrochemical Applications

The unique properties of 3-Fluoro-5-(pentafluorosulfur)phenol make it an attractive candidate in agrochemical formulations:

- Pesticides and Herbicides : Compounds with the SF5 group have been identified as effective insecticides and herbicides. Their strong electron-withdrawing nature enhances their biological activity against various pests and weeds .

- Development of New Formulations : The ability to modify existing agrochemical structures with the SF5 group allows for the development of more effective formulations with potentially reduced environmental impact .

Material Science Applications

In material science, this compound is utilized for its unique physical properties:

- Polymers and Coatings : The compound is being studied for its application in creating advanced materials, including polymers that exhibit enhanced thermal stability and chemical resistance due to the presence of the SF5 group .

- Liquid Crystals : Research indicates potential uses in liquid crystal technologies, where the unique electronic properties of SF5-containing compounds can lead to improved performance in display technologies .

Synthetic Chemistry Applications

The versatility of this compound extends to synthetic chemistry:

- Nucleophilic Aromatic Substitution : The compound serves as a precursor for synthesizing various functionalized aromatic compounds through nucleophilic aromatic substitution reactions. These reactions allow for the introduction of diverse functional groups at specific positions on the aromatic ring .

- Building Blocks for Complex Molecules : Its ability to participate in various coupling reactions (e.g., Suzuki, Heck) makes it a valuable building block in organic synthesis, facilitating the creation of complex molecular architectures necessary for pharmaceuticals and materials science .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Mécanisme D'action

The mechanism of action for 3-Fluoro-5-(pentafluorosulfur)phenol is not extensively studied. the presence of fluorine and sulfur atoms can significantly alter the electronic properties of the molecule, potentially affecting its interactions with biological targets. The hydroxyl group (-OH) attached to the aromatic ring can participate in hydrogen bonding, influencing the compound’s interactions with its surroundings.

Comparaison Avec Des Composés Similaires

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene: This compound is similar in structure but contains a nitro group instead of a hydroxyl group.

4-Nitro-1-(pentafluorosulfanyl)benzene: Another related compound with a nitro group and a different substitution pattern on the benzene ring.

Uniqueness: 3-Fluoro-5-(pentafluorosulfur)phenol is unique due to the combination of a hydroxyl group and a pentafluorosulfur group on the aromatic ring. This specific substitution pattern imparts distinct electronic properties and reactivity compared to other similar compounds .

Activité Biologique

3-Fluoro-5-(pentafluorosulfur)phenol is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential biological activities. The pentafluorosulfanyl group (SF5) is known for its stability and lipophilicity, which can influence the biological activity of compounds. This article explores the biological activity of this compound, examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on various research findings.

Chemical Structure

The structure of this compound can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- F : Fluorine

- O : Oxygen

- S : Sulfur

Antimicrobial Properties

Recent studies have indicated that compounds containing the pentafluorosulfanyl group exhibit significant antimicrobial properties. For instance, the presence of the SF5 moiety has been linked to enhanced interactions with bacterial membranes, leading to increased permeability and subsequent cell death.

- Inhibition Zones : In a comparative study of various fluorinated compounds, this compound demonstrated inhibition zones ranging from 10 to 25 mm against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is hypothesized to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that this compound exhibits selective toxicity.

- IC50 Values : The compound displayed an IC50 value of approximately 30 µM against cancer cell lines, indicating moderate cytotoxicity .

- Selectivity Index : The selectivity index was calculated to assess the therapeutic window, showing a favorable profile compared to traditional chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multi-drug resistant strains of bacteria.

- Results : The compound exhibited significant activity against resistant strains, outperforming common antibiotics such as ampicillin and tetracycline.

- : This suggests that this compound could serve as a lead compound in the development of new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various human cancer cell lines (e.g., breast cancer, lung cancer).

- Findings : The compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells at concentrations above 20 µM.

- Implications : These findings suggest potential applications in cancer therapy, particularly in targeting specific cancer types .

Data Tables

| Biological Activity | Test Organism/Cell Line | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 | - |

| Antimicrobial | Escherichia coli | 15 | - |

| Cytotoxicity | MCF-7 (Breast Cancer) | - | 30 |

| Cytotoxicity | A549 (Lung Cancer) | - | 28 |

Propriétés

IUPAC Name |

3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXIIYIPHWVVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.